molecular formula C11H12BrNO2 B1405006 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid CAS No. 1392803-44-9

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid

Cat. No.: B1405006
CAS No.: 1392803-44-9
M. Wt: 270.12 g/mol
InChI Key: WNBZIRFFANRSJD-UHFFFAOYSA-N
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Description

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and synthetic drugs. This compound is characterized by the presence of a bromine atom at the 6th position, two methyl groups at the 3rd position, and a carboxylic acid group at the 4th position of the indole ring. It is a white to pale yellow solid with a distinct aromatic odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of benzofuran with brominated alkanes under suitable conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 6th position .

Scientific Research Applications

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid is unique due to the presence of the bromine atom and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-bromo-3,3-dimethyl-1,2-dihydroindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-11(2)5-13-8-4-6(12)3-7(9(8)11)10(14)15/h3-4,13H,5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBZIRFFANRSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=CC(=CC(=C21)C(=O)O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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